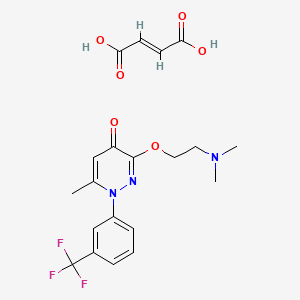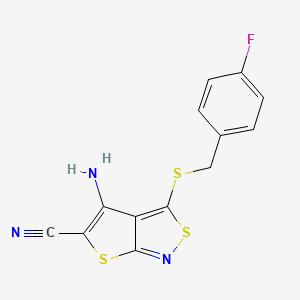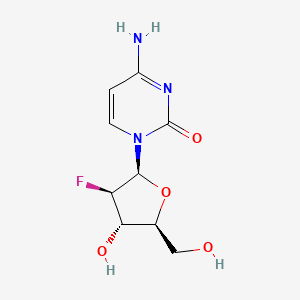
1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine is a synthetic nucleoside analogue. It is structurally similar to cytosine, a naturally occurring nucleoside, but with a fluorine atom replacing the hydroxyl group at the 2’ position of the sugar moiety. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields, particularly in antiviral and anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine typically involves the fluorination of a precursor nucleoside. One common method is the reaction of 2-deoxy-2-fluoro-D-arabinofuranose with cytosine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as trifluoroacetic acid, which facilitates the formation of the desired nucleoside analogue .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as column chromatography are employed to purify the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Scientific Research Applications
1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogues.
Biology: The compound is studied for its effects on DNA synthesis and repair mechanisms.
Medicine: It has shown promise as an antiviral and anticancer agent. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a valuable candidate for drug development.
Mechanism of Action
1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine exerts its effects by incorporating into DNA during replication. The presence of the fluorine atom disrupts the normal base-pairing and inhibits DNA polymerase activity. This leads to the termination of DNA synthesis and induces apoptosis in rapidly dividing cells. The compound targets specific molecular pathways involved in cell proliferation and survival, making it effective against certain types of cancer and viral infections .
Comparison with Similar Compounds
Similar Compounds
1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil: Another fluorinated nucleoside analogue with similar antiviral and anticancer properties.
2’-Fluoro-5-methyl-beta-L-arabinofuranosyluracil: A compound with potent activity against hepatitis B and Epstein-Barr viruses.
Uniqueness
1-(2-Fluoro-2-deoxy-beta-L-arabinofuranosyl)cytosine is unique due to its specific structural modification, which imparts distinct biochemical properties. Its ability to selectively inhibit DNA synthesis and induce apoptosis sets it apart from other nucleoside analogues. Additionally, its relatively low toxicity compared to other similar compounds makes it a promising candidate for therapeutic applications .
Properties
CAS No. |
163686-35-9 |
|---|---|
Molecular Formula |
C9H12FN3O4 |
Molecular Weight |
245.21 g/mol |
IUPAC Name |
4-amino-1-[(2S,3R,4S,5S)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12FN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6+,7-,8-/m0/s1 |
InChI Key |
NVZFZMCNALTPBY-UCVXFZOQSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@@H]2[C@@H]([C@H]([C@@H](O2)CO)O)F |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


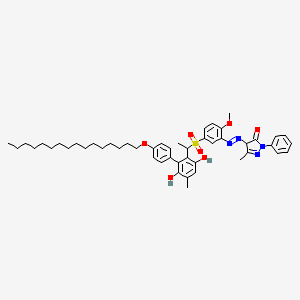
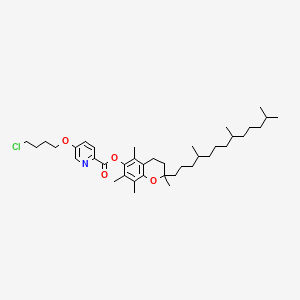
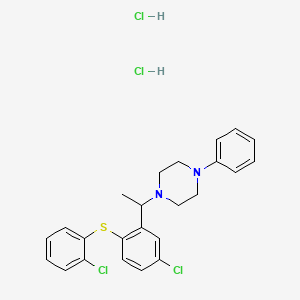

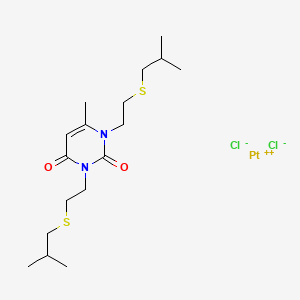
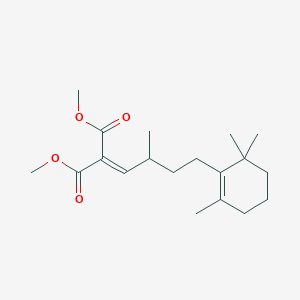
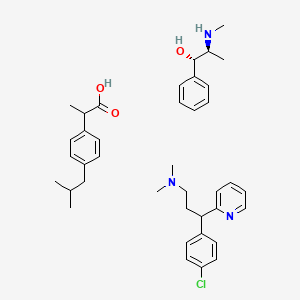


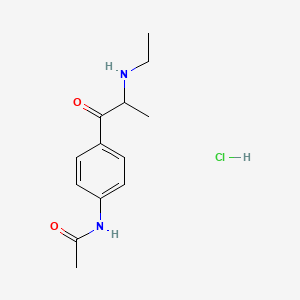
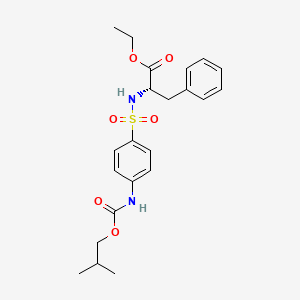
![Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B12747198.png)
